molecular formula C18H14Cl2N2O9S3 B3319411 5-Isoquinolinesulfonic acid, 1-chloro-, sulfite (2:1) CAS No. 110883-85-7

5-Isoquinolinesulfonic acid, 1-chloro-, sulfite (2:1)

Cat. No. B3319411
CAS RN: 110883-85-7
M. Wt: 569.4 g/mol
InChI Key: XCJXAMIAZOYZHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Isoquinolinesulfonic acid, 1-chloro-, sulfite (2:1) is complex due to the presence of multiple functional groups. The structure includes two isoquinoline rings, two chloride atoms, two nitrogen atoms, nine oxygen atoms, and three sulfur atoms.


Physical And Chemical Properties Analysis

5-Isoquinolinesulfonic acid is a powder with a melting point of over 300 °C . It has an empirical formula of C9H7NO3S and a molecular weight of 209.22 . The compound has a density of 1.5±0.1 g/cm3 .

Safety and Hazards

5-Isoquinolinesulfonic acid is classified as dangerous, with hazard statements indicating that it may be corrosive to metals, cause severe skin burns and eye damage, and cause skin and eye irritation . Safety precautions include avoiding inhalation, skin contact, and eye contact, and not inducing vomiting if swallowed .

properties

IUPAC Name

1-chloroisoquinoline-5-sulfonic acid;sulfurous acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H6ClNO3S.H2O3S/c2*10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9;1-4(2)3/h2*1-5H,(H,12,13,14);(H2,1,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJXAMIAZOYZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O.C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O.OS(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O9S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90763379
Record name 1-Chloroisoquinoline-5-sulfonic acid--sulfurous acid (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90763379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110883-85-7
Record name 1-Chloroisoquinoline-5-sulfonic acid--sulfurous acid (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90763379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isoquinolinesulfonic acid, 1-chloro-, sulfite (2:1)
Reactant of Route 2
Reactant of Route 2
5-Isoquinolinesulfonic acid, 1-chloro-, sulfite (2:1)
Reactant of Route 3
5-Isoquinolinesulfonic acid, 1-chloro-, sulfite (2:1)
Reactant of Route 4
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5-Isoquinolinesulfonic acid, 1-chloro-, sulfite (2:1)
Reactant of Route 5
5-Isoquinolinesulfonic acid, 1-chloro-, sulfite (2:1)
Reactant of Route 6
5-Isoquinolinesulfonic acid, 1-chloro-, sulfite (2:1)

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